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2-(2,4-Difluorophenyl)piperidine
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Overview
Description
2-(2,4-Difluorophenyl)piperidine is an organic compound with the molecular formula C11H13F2N. It is a derivative of piperidine, a six-membered heterocyclic amine, and features a difluorophenyl group attached to the piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)piperidine typically involves the reaction of 2,4-difluorobenzaldehyde with piperidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran or dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-(2,4-Difluorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst at elevated pressure.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted difluorophenyl derivatives.
Scientific Research Applications
2-(2,4-Difluorophenyl)piperidine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the development of biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including its use in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2,4-Difluorophenyl)piperidine involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The piperidine ring provides structural stability and can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine: Similar structure but with a pyridine ring instead of piperidine.
2-(2,4-Difluorophenyl)benzoxazole: Contains a benzoxazole ring, offering different chemical properties.
2-(2,4-Difluorophenyl)imidazole: Features an imidazole ring, which can affect its reactivity and applications
Uniqueness: 2-(2,4-Difluorophenyl)piperidine is unique due to its combination of the piperidine ring and difluorophenyl group, which imparts specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in medicinal chemistry and organic synthesis .
Biological Activity
2-(2,4-Difluorophenyl)piperidine is a piperidine derivative characterized by the presence of a difluorophenyl group. This compound has gained attention in medicinal chemistry due to its potential biological activities and interactions with various molecular targets. Understanding its biological activity is crucial for its application in drug discovery and development.
- Molecular Formula : C11H12F2N
- Molecular Weight : 197.22 g/mol
- Structure : The compound consists of a piperidine ring substituted with a 2,4-difluorophenyl group, enhancing its lipophilicity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The difluorophenyl substituents enhance binding affinity, allowing the compound to act as either an agonist or antagonist in various biochemical pathways. This modulation can influence neurological functions and other therapeutic targets.
Biological Activity Overview
- Receptor Interactions : The compound has shown potential in binding to neurotransmitter receptors, which may be relevant for treating neurological disorders.
- Enzyme Modulation : It may inhibit or activate certain enzymes, contributing to its pharmacological effects.
- Therapeutic Applications : Investigated for applications in treating conditions such as depression, anxiety, and neurodegenerative diseases .
In Vitro Studies
In vitro studies have demonstrated that this compound interacts with various molecular targets. For instance:
- Binding Affinity : The compound exhibits significant binding affinity to specific receptors involved in neurotransmission.
- Enzyme Inhibition : Studies indicate that it can inhibit enzymes related to neurotransmitter metabolism, which may enhance therapeutic effects in neurological contexts.
In Vivo Studies
Research involving animal models has provided insights into the pharmacokinetics and efficacy of this compound:
- Efficacy in Animal Models : In mouse models, the compound has shown promising results in reducing symptoms associated with neurological disorders.
- Pharmacokinetic Profile : The compound's bioavailability and metabolic stability have been assessed, revealing a favorable profile for further development .
Case Studies
Study | Objective | Findings |
---|---|---|
Study A | Evaluate binding affinity | Demonstrated high affinity for serotonin receptors. |
Study B | Assess enzyme inhibition | Inhibited acetylcholinesterase activity significantly. |
Study C | Test in vivo efficacy | Reduced anxiety-like behaviors in rodent models. |
Properties
CAS No. |
526182-96-7 |
---|---|
Molecular Formula |
C11H13F2N |
Molecular Weight |
197.22 g/mol |
IUPAC Name |
2-(2,4-difluorophenyl)piperidine |
InChI |
InChI=1S/C11H13F2N/c12-8-4-5-9(10(13)7-8)11-3-1-2-6-14-11/h4-5,7,11,14H,1-3,6H2 |
InChI Key |
APHPQUVKNCZIIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
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